Uzoptirine, also known as Mipasetamab uzoptirine, is an investigational compound currently under clinical development by ADC Therapeutics. It is classified as an antibody-drug conjugate, specifically targeting the AXL receptor, which is implicated in various malignancies. The compound is designed for the treatment of solid tumors, including malignant fibrous histiocytoma and other cancers such as triple-negative breast cancer and colorectal cancer .
Uzoptirine is derived from the innovative technology of antibody-drug conjugates, which combines a monoclonal antibody with a cytotoxic agent to selectively target and kill cancer cells. The specific mechanism involves linking pyrrolobenzodiazepine-based warheads to antibodies that recognize tumor-specific antigens. This approach enhances the therapeutic efficacy while minimizing damage to healthy tissues .
The synthesis of Uzoptirine involves several key steps:
The synthesis process is critical to ensure the stability and efficacy of the drug, with ongoing optimization efforts to enhance yield and reduce production costs .
Uzoptirine has a complex molecular structure characterized by the following chemical formula:
The molecular structure includes multiple functional groups that contribute to its biological activity and stability as an antibody-drug conjugate .
Uzoptirine's mechanism involves selective binding to the AXL receptor on cancer cells, triggering internalization of the drug-receptor complex. Once internalized, the pyrrolobenzodiazepine warhead is released inside the cell, leading to DNA cross-linking and subsequent apoptosis (programmed cell death). This targeted approach allows for effective treatment with reduced systemic toxicity compared to traditional chemotherapy .
The mechanism of action of Uzoptirine can be summarized in several key steps:
This targeted mechanism enhances therapeutic efficacy while minimizing off-target effects commonly associated with conventional therapies .
Uzoptirine exhibits several notable physical and chemical properties:
These properties are crucial for ensuring proper formulation and administration in clinical settings .
Uzoptirine is primarily being investigated for its potential applications in oncology. It is currently undergoing clinical trials for various malignancies, including:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9